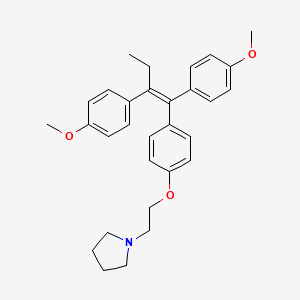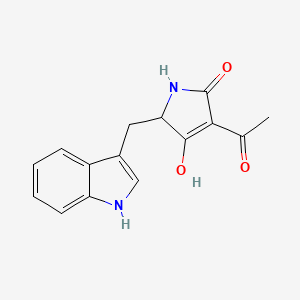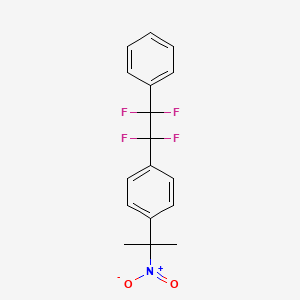
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that features both nitro and fluoro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene likely involves multiple steps, including the introduction of the nitro group and the fluoro groups. Typical synthetic routes might include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluoro groups using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the development of advanced materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene would depend on its specific application. For example:
In biological systems: It might interact with specific enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It might act as a reactant or catalyst, influencing reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Nitropropan-2-yl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(2-Nitropropan-2-yl)-4-(1,1,1,2-tetrafluoro-2-phenylethyl)benzene
Uniqueness
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the specific arrangement and number of fluoro groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.
Propiedades
Número CAS |
41485-24-9 |
|---|---|
Fórmula molecular |
C17H15F4NO2 |
Peso molecular |
341.30 g/mol |
Nombre IUPAC |
1-(2-nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H15F4NO2/c1-15(2,22(23)24)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clave InChI |
DYLJRSHGXMJLFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


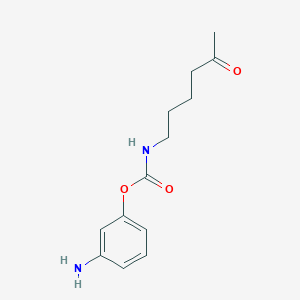

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
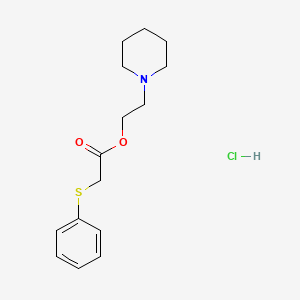
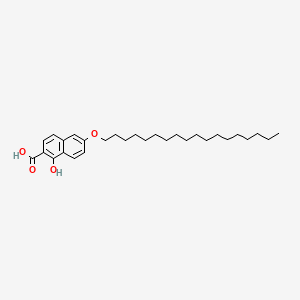
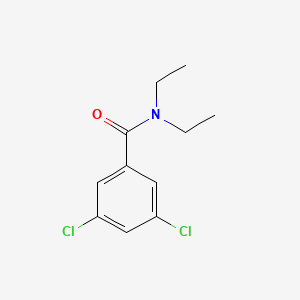
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
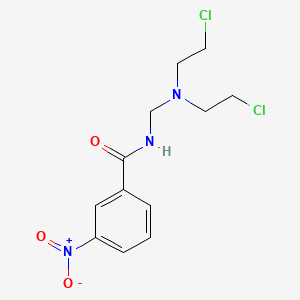
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
